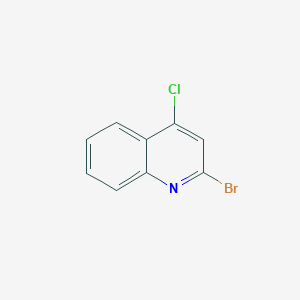

2-Bromo-4-chloroquinoline

Description

Significance of Quinoline (B57606) Derivatives in Advanced Organic Synthesis and Materials Science

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in numerous areas of science. uni.luunisa.ac.za These compounds are not only prevalent in a wide array of natural products, particularly alkaloids, but also form the structural core of many synthetic compounds with significant biological activities. unisa.ac.zasoton.ac.uklibretexts.org In the realm of advanced organic synthesis, quinoline derivatives are prized for their versatile chemical reactivity, which allows for the construction of complex molecular architectures. mdpi.comgoogle.com The development of synthetic methodologies, such as multicomponent reactions, has further enhanced the ability to create diverse libraries of quinoline-based compounds. soton.ac.ukmdpi.com

The applications of quinoline derivatives extend into materials science, where their unique optical and electronic properties are harnessed. unisa.ac.zaevitachem.com Certain quinoline derivatives exhibit fluorescence, making them valuable in the development of biological sensors and for imaging applications. evitachem.com Their electron-accepting nature also makes them suitable for use as p-type semiconductors in optoelectronic devices. unisa.ac.za Furthermore, quinoline-based compounds are utilized in the manufacturing of dyes, such as the well-known pigment quinoline yellow. walisongo.ac.id The ability to functionalize the quinoline ring system allows for the fine-tuning of its properties, leading to applications in catalysts, polymers, and functional materials. unisa.ac.zalibretexts.org

Overview of 2-Bromo-4-chloroquinoline as a Key Intermediate in Chemical Research

Among the vast family of quinoline derivatives, halogenated quinolines, and specifically this compound, serve as critical building blocks in synthetic chemistry. nih.govnih.gov The presence of two different halogen atoms at the 2- and 4-positions of the quinoline core imparts a high degree of reactivity and selectivity, making it a valuable intermediate for the synthesis of more complex molecules. nih.gov The differential reactivity of the bromine and chlorine substituents allows for stepwise and site-selective functionalization through various cross-coupling reactions.

This compound is particularly noted for its utility as a precursor in the synthesis of polysubstituted quinolines. nih.gov It serves as a key synthetic intermediate in medicinal chemistry for generating bioactive quinoline derivatives. The strategic placement of the bromo and chloro groups enables chemists to introduce a variety of functional groups onto the quinoline scaffold, leading to the development of new compounds for pharmaceutical and materials science research. nih.gov

Scope and Objectives of the Comprehensive Research Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its significance as a synthetic intermediate by examining its preparation and chemical reactivity. The article will explore its application in forming new chemical entities, thereby underscoring its role in the advancement of organic synthesis. The discussion will be confined to the chemical properties and synthetic utility of this compound, without delving into pharmacological or toxicological data.

An in-depth examination of the synthetic approaches for producing this compound reveals a focus on regioselectivity and pathway optimization. Methodologies are designed to precisely control the placement of the bromo and chloro substituents on the quinoline core, a crucial aspect for its application in further chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTLPGXYGNQCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461988 | |

| Record name | 2-BROMO-4-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64658-05-5 | |

| Record name | 2-Bromo-4-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64658-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-4-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 2 Bromo 4 Chloroquinoline

Organometallic Reactions and Metal-Halogen Exchange

Organometallic chemistry provides powerful tools for the selective functionalization of 2-bromo-4-chloroquinoline, primarily through metal-halogen exchange and directed metalation, which offer complementary regioselectivity to nucleophilic substitution.

Halogen-magnesium exchange is a highly effective method for converting aryl halides into Grignard reagents under mild conditions. The reaction rate is significantly influenced by the nature of the halogen, with the order of reactivity being I > Br > Cl. For this compound, this reactivity difference allows for highly regioselective Br/Mg exchange at the C-2 position, leaving the C-4 chlorine atom intact. nih.govresearchgate.net

The use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), greatly facilitates this exchange, allowing the reaction to proceed efficiently at low temperatures. researchgate.netacs.org The resulting 2-magnesio-4-chloroquinoline is a versatile intermediate that can be trapped with a wide range of electrophiles (e.g., aldehydes, cyanates) to introduce new functional groups exclusively at the C-2 position. acs.org

| Reagent | Selective Exchange Position | Rationale | Resulting Intermediate |

|---|---|---|---|

iPrMgCl·LiCl | C-2 (Bromine) | Higher reactivity of C-Br bond vs. C-Cl bond. researchgate.net | 2-(chloromagnesio)-4-chloroquinoline |

sBu₂Mg·2LiOR | C-2 (Bromine) | Bimetallic reagent enabling efficient Br/Mg exchange. nih.govnih.gov | (4-chloroquinolin-2-yl)magnesium species |

Directed metalation involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. baranlab.org While the quinoline (B57606) nitrogen itself can act as a directing group, the presence of halogens in this compound makes halogen-metal exchange the more dominant pathway when using organolithium or Grignard reagents. znaturforsch.com

However, directed metalation strategies can be employed in a sequential manner. For example, after a regioselective Br/Mg exchange at C-2 and subsequent reaction with an electrophile, a new functional group is installed. This new group could potentially serve as a DMG to direct a subsequent deprotonation at C-3. More commonly, a combination of exchange and directed deprotonation is used. For instance, a C-4 magnesiated intermediate can be generated from a 2-bromo-3-substituted quinoline via a directed deprotonation using a hindered magnesium amide base like TMPMgCl·LiCl. acs.orgharvard.edu This sequential application of halogen-metal exchange and directed metalation allows for a highly controlled, stepwise functionalization of the quinoline core, providing access to polysubstituted derivatives that are difficult to synthesize by other means. acs.org

Reactivity with Lithium- and Zinc-Based Organometallic Reagents

The reactivity of this compound with organometallic reagents, particularly those based on lithium and zinc, is characterized by chemoselective transformations that allow for the specific functionalization of the quinoline core. The differing reactivity of the bromine and chlorine substituents, coupled with the choice of organometallic reagent and reaction conditions, dictates the outcome of these reactions.

Reactivity with Lithium-Based Organometallic Reagents

The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), primarily proceeds through a lithium-halogen exchange mechanism. Due to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in this type of exchange, the bromine atom at the C-2 position is selectively replaced by lithium. This process is typically conducted at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to generate a transient 2-lithio-4-chloroquinoline intermediate.

This lithiated intermediate is a potent nucleophile and can be trapped in situ with various electrophiles to introduce a range of substituents at the C-2 position, leaving the chloro group at C-4 intact. This regioselectivity is a key feature of the reaction, enabling the synthesis of 2-substituted-4-chloroquinolines.

For instance, studies on similar 2,4-dihaloquinolines have demonstrated that lithium-halogen exchange with n-BuLi occurs preferentially at the position bearing the bromine atom. In the case of 2,4-dibromoquinoline, treatment with n-butyllithium followed by quenching with an electrophile results in the formation of the 4-substituted-2-bromoquinoline. This indicates a higher kinetic acidity of the C-4 proton or a more favorable position for lithium-halogen exchange at C-4 in that specific system. However, in the this compound system, the established reactivity difference between bromine and chlorine in lithium-halogen exchange reactions strongly favors the selective exchange at the C-2 position.

The general reaction scheme can be depicted as follows:

Detailed research findings on the specific reaction of this compound with subsequent electrophile trapping were not available in the searched literature to populate a data table.

Reactivity with Zinc-Based Organometallic Reagents

The functionalization of this compound using zinc-based organometallic reagents is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This reaction offers a high degree of chemoselectivity, allowing for the formation of a new carbon-carbon bond at the C-2 position.

In a typical Negishi coupling, an organozinc reagent (R-ZnX) is coupled with an organic halide in the presence of a palladium catalyst. For this compound, the reaction is highly selective for the C-Br bond over the C-Cl bond. The greater reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst is the basis for this selectivity.

The reaction is generally carried out in a suitable solvent like THF or dioxane, with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A variety of organozinc reagents, including alkyl-, aryl-, and heteroarylzinc halides, can be employed to introduce diverse functionalities at the C-2 position of the quinoline ring.

The general scheme for the Negishi coupling of this compound is as follows:

This selective functionalization provides a versatile route to a wide array of 2-substituted-4-chloroquinolines, which can be valuable intermediates for the synthesis of more complex molecules. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a powerful tool in the synthetic chemist's arsenal.

Below is a table summarizing the expected outcomes based on the principles of Negishi coupling, though specific experimental data for this compound was not found in the provided search results.

| Organozinc Reagent (R-ZnX) | Palladium Catalyst | Solvent | Expected Product | Anticipated Yield Range |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-Chloro-2-phenylquinoline | Moderate to High |

| Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 4-Chloro-2-ethylquinoline | Moderate |

| (Thiophen-2-yl)zinc chloride | Pd(PPh₃)₄ | THF | 4-Chloro-2-(thiophen-2-yl)quinoline | Moderate to High |

Advanced Functionalization and Derivatization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are paramount in contemporary organic synthesis for their efficiency and functional group tolerance in forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For 2-bromo-4-chloroquinoline, the primary challenge and opportunity lie in controlling the regioselectivity of these couplings. The C2-Br bond is typically more reactive than the C4-Cl bond in the crucial oxidative addition step of the catalytic cycle. This reactivity difference allows for selective functionalization at the C2 position, leaving the C4-chloro substituent available for subsequent transformations.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester. In the case of this compound, the reaction is anticipated to proceed with high selectivity at the C2 position. Studies on analogous dihalogenated quinolines and quinazolines have established that the C4 position is generally more electrophilic; however, the greater reactivity of the C-Br bond towards palladium catalysts typically governs the reaction site in substrates bearing different halogens. nih.gov

By carefully selecting the palladium catalyst, ligand, and base, the coupling can be optimized to yield 2-aryl- or 2-vinyl-4-chloroquinolines. These products can then undergo a second Suzuki-Miyaura coupling at the C4 position, often under more forcing conditions, to generate disubstituted quinolines. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Haloquinolines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 75 | Selective coupling at the most reactive site. nih.gov |

| Pd(PPh₃)₄ | - | K₃PO₄ | THF | 90 | Mono-arylation of dichloroquinoxaline at C2. researchgate.net |

The Negishi coupling, which pairs an organohalide with an organozinc reagent, is another powerful tool for C-C bond formation. organic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance, often allowing for milder reaction conditions compared to other coupling methods. For this compound, the Negishi coupling is expected to show excellent regioselectivity for the C2-Br bond. This allows for the introduction of a diverse range of alkyl, aryl, and vinyl substituents at this position. The successful coupling of secondary alkylzinc reagents with various nitrogen-containing heteroaryl halides has been demonstrated, highlighting the broad applicability of this method. acs.org

Table 2: Potential Conditions for Regioselective Negishi Coupling

| Catalyst / Precatalyst | Ligand | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos | R-ZnBr | THF | Room Temp. | High yield coupling of alkylzinc reagents. |

| Pd(OAc)₂ | EtCPhos | sec-Alkyl-ZnBr | THF/NMP | Room Temp. | Selective coupling with secondary alkyl groups. acs.org |

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for synthesizing compounds with applications in medicinal chemistry and materials science. wikipedia.org This reaction provides a direct route to arylamines from aryl halides. Research on the closely related 6-bromo-2-chloroquinoline (B23617) has shown that highly selective amination can be achieved. nih.gov By carefully choosing the palladium catalyst and ligand system, it is possible to selectively couple an amine at the C-Br position while leaving the C-Cl position intact. This sequential and selective approach allows for the controlled introduction of different amino groups at two distinct positions on the quinoline (B57606) scaffold. For instance, using a catalyst system like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos in the presence of a base like Cs₂CO₃ allows for the selective amination of the bromide. nih.govacs.org The remaining chloride can then be substituted in a subsequent step, potentially using a different amine and catalyst system.

Beyond the Suzuki and Negishi reactions, other palladium-catalyzed couplings can be employed to functionalize this compound. The Sonogashira coupling is particularly noteworthy for introducing alkyne moieties. Studies on 2,4-dichloroquinoline (B42001) have demonstrated that Sonogashira coupling occurs with high regioselectivity at the C2 position. semanticscholar.orgbeilstein-journals.org This selectivity is attributed to the electronic influence of the quinoline nitrogen, which activates the C2 position towards oxidative addition. Given that a C-Br bond is inherently more reactive than a C-Cl bond in this reaction, one can confidently predict that the Sonogashira coupling of this compound with a terminal alkyne would yield the 2-alkynyl-4-chloroquinoline product exclusively.

Copper-Catalyzed Reactions (e.g., Ullmann Coupling, Allylation)

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic yet still relevant alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions. nih.gov

In the context of this compound, an Ullmann-type reaction with an alcohol (for C-O coupling) or an amine (for C-N coupling, also known as the Goldberg reaction) would be expected to proceed selectively at the more reactive C2-Br bond. wikipedia.org The use of ligands such as phenanthrolines or diamines can significantly improve reaction efficiency and allow for lower temperatures. This approach provides a complementary method to the Buchwald-Hartwig amination for accessing 2-amino- and 2-alkoxy-4-chloroquinolines.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex products, maximizing atom economy and procedural simplicity. taylorandfrancis.comnih.gov While there are no direct reports of using this compound as a starting material in an MCR, it can serve as a precursor to substrates suitable for such transformations.

A plausible strategy involves first functionalizing the quinoline core using one of the selective cross-coupling reactions described above. For example, a Buchwald-Hartwig amination could be used to introduce a primary amino group at the C2 position, yielding 2-amino-4-chloroquinoline. This intermediate could then participate as the amine component in well-established MCRs like the Ugi or Biginelli reactions. mdpi.com This two-step sequence—selective functionalization followed by a multi-component reaction—provides a powerful and convergent route to libraries of highly complex and diverse quinoline-based molecules from a simple dihalogenated precursor. nih.govmdpi.com

Ring-Closing and Annulation Reactions Facilitated by this compound

While direct, detailed research findings on ring-closing and annulation reactions starting specifically from this compound are limited, the principles of heterocyclic chemistry allow for the postulation of several potential synthetic strategies. The presence of two distinct halogen atoms at positions 2 and 4 of the quinoline core provides a versatile platform for sequential and regioselective transformations, which are foundational to the construction of fused ring systems.

Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for introducing functional groups at the 2- and 4-positions. These appended groups can be designed to contain reactive sites that, in a subsequent step, participate in an intramolecular ring-closing reaction. For instance, a Sonogashira coupling could introduce an alkyne-containing substituent, which could then undergo an intramolecular cyclization onto another part of the molecule.

Annulation reactions, where a new ring is fused onto the existing quinoline framework, could also be envisioned. This might involve a multi-step sequence where this compound is first functionalized and then subjected to conditions that promote the formation of a new carbocyclic or heterocyclic ring.

Below is a hypothetical data table illustrating the kind of research findings that would be relevant to this section, should such studies be published. This table is for illustrative purposes only and does not represent actual experimental data.

Hypothetical Data Table for Annulation Reactions of this compound Derivatives

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield (%) |

| 1 | 2-(Phenylethynyl)-4-chloroquinoline | - | Pd(PPh₃)₄, CuI, Et₃N | Toluene, 80°C, 12h | Fused Polycycle A | - |

| 2 | 2-Amino-4-chloroquinoline Derivative | Phthalic Anhydride | Acetic Acid | Reflux, 6h | Fused Polycycle B | - |

| 3 | 4-Chloro-2-(2-hydroxyphenyl)quinoline | - | K₂CO₃, DMF | 120°C, 24h | Fused Polycycle C | - |

Further investigation into the synthetic utility of this compound is required to populate such a table with concrete experimental results and to fully explore its potential in the synthesis of novel fused heterocyclic compounds. The development of such methodologies would be a valuable contribution to the field of synthetic organic chemistry.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Heterocyclic Scaffolds

The quinoline (B57606) nucleus is a prominent feature in numerous biologically active compounds and functional materials. 2-Bromo-4-chloroquinoline is frequently employed as a precursor for the synthesis of more complex, fused heterocyclic systems. These advanced scaffolds are often designed to interact with specific biological targets or to possess unique photophysical properties.

The synthesis of these elaborate structures often involves a series of regioselective reactions that take advantage of the different reactivities of the C-Br and C-Cl bonds. For instance, palladium-catalyzed cross-coupling reactions can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization. This sequential approach allows for the controlled introduction of various substituents, leading to the construction of diverse heterocyclic frameworks.

One notable application is in the synthesis of pyrazolo[3,4-b]quinolines. The general strategy involves the initial displacement of the chlorine atom at the C4 position with a hydrazine (B178648) moiety, followed by an intramolecular cyclization reaction. The bromine atom at the C2 position can then be further modified to introduce additional diversity into the final molecule. Similarly, tetrazolo[1,5-a]quinolines can be synthesized from 2-chloroquinoline (B121035) precursors through reactions with azide (B81097) nucleophiles, showcasing the versatility of the haloquinoline scaffold in creating fused heterocyclic systems. nih.govnih.gov

The following table provides examples of advanced heterocyclic scaffolds that can be synthesized using this compound as a starting material:

| Heterocyclic Scaffold | Synthetic Strategy | Potential Applications |

| Pyrazolo[3,4-b]quinolines | Nucleophilic substitution with hydrazine followed by cyclization. | Kinase inhibitors, Anticancer agents |

| Thieno[2,3-b]quinolines | Palladium-catalyzed coupling with a substituted thiophene. | Organic electronics, Antiviral agents |

| Furo[2,3-b]quinolines | Intramolecular cyclization of a C2-alkynyl-C3-hydroxyquinoline. | Natural product synthesis, Photonic materials |

| Tetrazolo[1,5-a]quinolines | Reaction with an azide source. | Bioisosteres for carboxylic acids, Medicinal chemistry |

Building Block for Poly-substituted Quinoline Derivatives

The synthesis of poly-substituted quinoline derivatives is of significant interest in drug discovery, as the nature and position of substituents on the quinoline ring can dramatically influence the biological activity of the molecule. This compound is an ideal starting material for this purpose, as it allows for the introduction of at least two different substituents at specific positions.

The differential reactivity of the C2-Br and C4-Cl bonds is the cornerstone of its utility as a building block. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the C2 position is more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. nih.govnobelprize.orglibretexts.orgmdpi.comsigmaaldrich.com This orthogonal reactivity enables chemists to selectively functionalize one position while leaving the other untouched, and then proceed to modify the second position in a subsequent step.

For example, a typical synthetic route might involve the reaction of this compound with an amine or an alkoxide nucleophile, which would preferentially displace the chlorine atom at the C4 position. mdpi.comresearchgate.netmasterorganicchemistry.com The resulting 2-bromo-4-substituted quinoline can then be subjected to a palladium-catalyzed cross-coupling reaction to introduce a carbon-carbon or carbon-heteroatom bond at the C2 position. This stepwise approach provides a high degree of control over the final structure of the poly-substituted quinoline.

Below is a table summarizing the common reactions used to create poly-substituted quinolines from this compound:

| Reaction Type | Position | Reagents and Conditions | Resulting Moiety |

| Nucleophilic Aromatic Substitution | C4 | Amines, Alcohols, Thiols | Substituted amino, ether, or thioether at C4 |

| Suzuki Coupling | C2 | Aryl/vinyl boronic acids, Pd catalyst, base | Aryl or vinyl group at C2 |

| Sonogashira Coupling | C2 | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl group at C2 |

| Buchwald-Hartwig Amination | C2 | Amines, Pd catalyst, base | Substituted amino group at C2 |

| Stille Coupling | C2 | Organostannanes, Pd catalyst | Aryl, vinyl, or alkyl group at C2 |

Role in the Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology and biomedical research for visualizing and studying biological processes in real-time. Fluorescent molecular probes, in particular, have gained widespread use due to their high sensitivity and non-invasive nature. The quinoline scaffold is a common core structure in many fluorescent dyes due to its inherent photophysical properties.

This compound serves as an excellent starting platform for the combinatorial synthesis of libraries of fluorescent probes. The ability to introduce a wide variety of functional groups at the C2 and C4 positions allows for the fine-tuning of the probe's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to its environment.

A notable example is the development of the 7-(dimethylamino)quinoline (DMAQ) scaffold, where the 2- and 4-positions are utilized as "tuning domains". nih.gov By systematically varying the substituents at these positions, researchers can create a diverse collection of probes with a broad range of fluorescent properties. The synthesis of such a library would ideally start from a di-functionalized quinoline like this compound. The bromo and chloro groups can be sequentially replaced with electron-donating or electron-withdrawing groups through the reactions described in the previous section to modulate the push-pull electronic character of the fluorophore. This modulation directly impacts the energy of the electronic transitions and, consequently, the color of the emitted light.

The following table illustrates how different substituents at the C2 and C4 positions, derived from this compound, can influence the properties of a molecular probe:

| Substituent at C2 | Substituent at C4 | Expected Change in Fluorescence | Application |

| Electron-donating group | Electron-withdrawing group | Red-shift in emission | Sensing specific ions or molecules |

| Bulky hydrophobic group | Polar group | Sensitivity to solvent polarity | Probing cellular membranes |

| Biotin or other affinity tag | Fluorophore | Targeted labeling of proteins | Protein localization studies |

| Reactive group (e.g., maleimide) | Fluorophore | Covalent labeling of biomolecules | Activity-based protein profiling |

Coordination Chemistry and Ligand Development

2-Bromo-4-chloroquinoline as a Potential Ligand in Metal Complexes

There is currently no scientific literature available that describes the use of this compound as a ligand in the synthesis of metal complexes. The potential for the quinoline (B57606) nitrogen to act as a donor site and the possibility of coordination involving the bromo or chloro substituents have not been explored in any published studies found. Consequently, no data on the synthesis, characterization, or properties of any metal complexes containing the this compound ligand can be provided.

Investigation of Binding Modes and Coordination Geometries

As no metal complexes of this compound have been reported, there is no information regarding its potential binding modes or the resulting coordination geometries. Scientific investigations into whether it would act as a monodentate, bidentate, or bridging ligand are absent from the available literature. Similarly, there are no structural data, such as X-ray crystallography studies, that would elucidate the coordination environment around a metal center with this ligand.

Development of Novel Organometallic Catalysts Derived from this compound

The development and application of organometallic catalysts derived from this compound have not been documented in the scientific literature. Research into the synthesis of such catalysts and their efficacy in chemical transformations is not available. Therefore, no research findings on their catalytic activity, reaction scope, or mechanistic studies can be presented.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering precise information about the connectivity and chemical environment of atoms. For 2-bromo-4-chloroquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shift of each proton is influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine).

The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) typically resonate in the range of δ 7.5-8.5 ppm. The lone proton on the heterocyclic ring (H-3) is also expected in this aromatic region. The precise chemical shifts and coupling patterns (multiplicities) arise from spin-spin interactions with neighboring protons.

H-5 and H-8: These protons are often shifted further downfield due to their peri-relationship with the quinoline nitrogen and the C-4 chloro substituent, respectively. They would likely appear as doublets.

H-6 and H-7: These protons would appear as multiplets (triplets or doublet of doublets) due to coupling with their neighbors.

H-3: This proton would appear as a singlet, as it has no adjacent proton neighbors to couple with.

The expected splitting patterns and chemical shift regions are summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | Aromatic Region (~7.5-8.0) | Singlet (s) |

| H-5 | Aromatic Region (~8.0-8.5) | Doublet (d) |

| H-6 | Aromatic Region (~7.5-8.0) | Triplet or Multiplet (t/m) |

| H-7 | Aromatic Region (~7.5-8.0) | Triplet or Multiplet (t/m) |

| H-8 | Aromatic Region (~8.0-8.5) | Doublet (d) |

Note: The table presents expected values based on typical chemical shifts for substituted quinolines. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals, one for each of the nine carbon atoms in the molecule, as there are no elements of symmetry. The chemical shifts are highly dependent on the electronic environment, with carbons bonded to electronegative atoms (N, Cl, Br) showing significant downfield shifts.

C-2 and C-4: These carbons, directly attached to bromine and chlorine respectively, are expected to be the most deshielded and appear at the lowest field.

Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, will also have characteristic shifts in the aromatic region.

Protonated Carbons (C-3, C-5, C-6, C-7, C-8): These signals will appear in the typical aromatic region for CH groups, between approximately δ 120-135 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140-145 |

| C-3 | ~120-125 |

| C-4 | ~145-150 |

| C-4a | ~148-152 |

| C-5 | ~125-130 |

| C-6 | ~125-130 |

| C-7 | ~128-132 |

| C-8 | ~128-132 |

| C-8a | ~145-150 |

Note: The table presents expected values based on typical chemical shifts for substituted quinolines. Actual experimental values may vary.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. schoolwires.net It allows for the unambiguous pairing of each proton signal (H-3, H-5, H-6, H-7, H-8) with its corresponding carbon signal (C-3, C-5, C-6, C-7, C-8). schoolwires.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. schoolwires.net This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected from H-3 to C-2, C-4, and C-4a, and from H-5 to C-4, C-4a, and C-6, confirming the arrangement of the substituents and the ring structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of two different halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance), results in a characteristic isotopic pattern for the molecular ion peak.

The molecular ion [M]⁺ peak would appear as a cluster of peaks. The most abundant peaks in this cluster would be at m/z 241 (for C₉H₅⁷⁹Br³⁵ClN), m/z 243 (for C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), and m/z 245 (for C₉H₅⁸¹Br³⁷ClN).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₉H₅BrClN). Predicted HRMS data for various adducts can further corroborate the molecular identity. uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 240.92885 |

| [M+H]⁺ | 241.93668 |

| [M+Na]⁺ | 263.91862 |

| [M+K]⁺ | 279.89256 |

Data sourced from PubChemLite, predicted values. uni.lu

Fragmentation patterns observed in the mass spectrum would likely involve the loss of the halogen atoms (Cl or Br) or the expulsion of HCl or HBr, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. As a conjugated aromatic system, this compound is expected to absorb UV radiation, leading to π → π* and n → π* electronic transitions.

π → π transitions:* These transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are typically of high intensity and are expected to occur for the quinoline aromatic system.

n → π transitions:* This type of transition involves the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The absorption spectrum for quinoline derivatives typically shows multiple bands in the UV region, often between 250 and 350 nm. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max) compared to the parent quinoline molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and halogenated structure.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.

C-H out-of-plane bending: These vibrations appear in the 650-900 cm⁻¹ region and are often characteristic of the substitution pattern on the aromatic ring.

C-Cl stretching: The carbon-chlorine bond stretch typically gives a strong absorption in the 700-850 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond stretch is expected to appear at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

| Bond Vibration | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C / C=N stretch | 1450 - 1650 |

| C-H out-of-plane bend | 650 - 900 |

| C-Cl stretch | 700 - 850 |

| C-Br stretch | 500 - 650 |

Note: This table presents expected absorption regions for the indicated functional groups.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules. DFT calculations for halogenated quinolines typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to achieve reliable results.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For a relatively rigid molecule like 2-Bromo-4-chloroquinoline, the primary focus would be on the planarity of the quinoline (B57606) ring system and the precise bond lengths and angles of the bromo and chloro substituents.

In similar molecules, such as 6-chloroquinoline, DFT calculations have been used to predict geometric parameters, which are then often compared with experimental X-ray crystallography data for validation. dergipark.org.tr For this compound, one would expect the quinoline core to be nearly planar. The C-Br and C-Cl bond lengths would be of particular interest, as would the bond angles around the substituted carbon atoms (C2 and C4), which can influence the molecule's steric and electronic properties.

Conformational analysis, the study of different spatial arrangements of a molecule (conformers), is also a key aspect. While the quinoline ring itself is rigid, minor puckering or torsional angles could be investigated, although significant conformational isomerism is not expected for this compound.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Quinoline Derivative (Illustrative) (Note: This table is illustrative of the type of data generated from DFT calculations; specific values for this compound are not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-Br | Calculated Value | |

| C4-Cl | Calculated Value | |

| C2-N1 | Calculated Value | |

| C4-C3 | Calculated Value | |

| N1-C2-Br | Calculated Value | |

| Cl-C4-C3 | Calculated Value |

Frontier Molecular Orbital (HOMO-LUMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. One might anticipate that the electron-withdrawing nature of the halogen atoms and the nitrogen atom would significantly influence the energy and localization of these orbitals.

Table 2: Frontier Molecular Orbital Properties (Illustrative) (Note: This table illustrates the typical data obtained from FMO analysis; specific values for this compound are not available in the cited literature.)

| Property | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Analysis of Electrostatic Potential Surface (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior, particularly in relation to electrophilic and nucleophilic interactions. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue or green areas signify positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination. The regions around the halogen atoms might also exhibit interesting features due to the interplay of their electronegativity and polarizability.

Analysis of the charge distribution, often using methods like Mulliken or Natural Population Analysis (NPA), provides quantitative values for the partial charges on each atom. This data complements the MEP map by assigning numerical values to the electron distribution, further aiding in the prediction of reactive sites.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the frequencies of the normal modes of vibration.

These calculated frequencies can be correlated with experimentally obtained IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretching, C=C ring stretching, and C-Cl or C-Br stretching. For quinoline derivatives, DFT calculations have proven effective in assigning vibrational modes. nih.gov Theoretical spectra for this compound would allow for a detailed understanding of its vibrational properties. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Table 3: Selected Calculated Vibrational Frequencies (Illustrative) (Note: This table is an example of data from vibrational analysis; specific values for this compound are not available in the cited literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-H stretch | Calculated Value | Calculated Value |

| C=N stretch | Calculated Value | Calculated Value |

| C-Cl stretch | Calculated Value | Calculated Value |

| C-Br stretch | Calculated Value | Calculated Value |

| Ring deformation | Calculated Value | Calculated Value |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules, allowing for the prediction of UV-Vis absorption spectra. rsc.org This analysis provides information on the electronic transitions between molecular orbitals, including their energies (which correspond to absorption wavelengths) and their intensities (oscillator strengths).

For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as π→π* or n→π* transitions. rsc.org The calculations are often performed in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) to understand how the electronic properties are influenced by the environment. This theoretical insight is crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can be used to explore the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism.

For this compound, computational modeling could be applied to investigate various reactions, such as nucleophilic aromatic substitution at the C2 or C4 positions. By calculating the activation energies for different possible pathways, one can predict which reaction is more likely to occur and what the stereochemical outcome might be. These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations to Understand Chemical Behavior

A comprehensive review of scientific literature and computational chemistry databases indicates a notable absence of specific molecular dynamics (MD) simulation studies focused exclusively on this compound. While MD simulations are a powerful tool for understanding the chemical behavior of molecules by simulating their motion over time, this particular compound has not been the subject of dedicated studies in this area.

MD simulations can provide valuable insights into a molecule's conformational dynamics, its interactions with solvents, and its behavior in different chemical environments. For a molecule like this compound, such simulations could elucidate:

Solvation Effects: How the molecule orients itself and interacts with various solvents, which can influence its reactivity and solubility.

Intermolecular Interactions: The nature and strength of interactions between multiple this compound molecules, which would be crucial for understanding its condensed-phase properties.

Conformational Flexibility: Although the quinoline core is rigid, simulations could explore the rotational dynamics of the bromo and chloro substituents.

The lack of published MD studies on this compound means that detailed, quantitative data on its dynamic behavior at the atomic level is not currently available. Such research would be a valuable contribution to the broader understanding of halogenated quinolines.

Potential in Materials Science Research

Precursors for Optoelectronic Materials and Conductive Polymers

While direct studies detailing the use of 2-Bromo-4-chloroquinoline are not extensively documented in publicly available research, its potential as a precursor for optoelectronic materials and conductive polymers is inferred from the well-established chemistry of quinoline (B57606) derivatives and dihalogenated aromatic compounds. Quinoline-based materials are known for their high thermal stability, excellent electron-transporting capabilities, and strong photoluminescence, making them ideal candidates for use in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.

The synthesis of conductive polymers often involves the polymerization of monomer units through cross-coupling reactions. The di-functional nature of this compound allows it to act as a monomer in such polymerization reactions. For instance, palladium-catalyzed reactions like Suzuki or Yamamoto coupling could potentially be employed to create polyquinoline chains. The electronic properties of the resulting polymer could be fine-tuned by the choice of co-monomers or by subsequent functionalization of the quinoline ring.

Table 1: Potential Polymerization Reactions for this compound

| Reaction Name | Catalyst | Potential Outcome |

| Suzuki Coupling | Palladium complexes | C-C bond formation with boronic acids/esters to introduce various aryl or vinyl groups. |

| Heck Coupling | Palladium complexes | C-C bond formation with alkenes to introduce vinyl groups. |

| Sonogashira Coupling | Palladium and Copper complexes | C-C bond formation with terminal alkynes to introduce alkynyl groups. |

| Buchwald-Hartwig Amination | Palladium complexes | C-N bond formation with amines to introduce amino groups. |

| Yamamoto Coupling | Nickel complexes | Reductive coupling to form biaryl linkages. |

Development of Functional Materials with Tailored Electronic Properties

The ability to selectively functionalize the 2- and 4-positions of the quinoline ring in this compound is a key advantage in the development of functional materials with tailored electronic properties. By carefully choosing the reaction partners in palladium-catalyzed cross-coupling reactions, researchers can introduce a wide array of functional groups, each contributing to the final material's electronic profile.

For instance, attaching electron-donating groups can raise the energy level of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO). This ability to modulate the HOMO-LUMO gap is fundamental to designing materials for specific applications, such as semiconductors in organic field-effect transistors (OFETs) or light-absorbing materials in organic photovoltaics (OPVs). The systematic modification of this compound provides a rational approach to establishing structure-property relationships, which is essential for the predictive design of new and improved functional organic materials.

Future Research Horizons for this compound: A Roadmap for Innovation

The multifaceted chemical personality of this compound, a halogenated quinoline derivative, has positioned it as a compound of significant interest for future chemical exploration. Its unique electronic and steric properties, arising from the distinct halogen substitutions on the quinoline core, open avenues for novel synthetic transformations and applications. This article outlines key future research directions and perspectives centered on this intriguing molecule, focusing on the development of advanced synthetic methodologies and predictive chemical strategies.

Q & A

Q. What analytical workflows validate the thermal decomposition profile of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.